Nepsilon-Acetyl-L-lysine Hydrochloride

Descripción

Molecular Structure and Isomerism

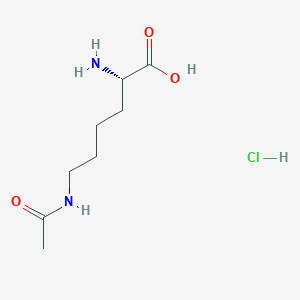

Nepsilon-Acetyl-L-lysine hydrochloride is a chemically modified derivative of the amino acid lysine, featuring an acetyl group at the ε-amino position of the lysine side chain and a hydrochloride salt counterion. Its molecular formula is C₈H₁₇ClN₂O₃ , with a molecular weight of 224.68 g/mol . The compound exhibits stereochemical specificity due to the L-configuration of the lysine backbone, as evidenced by the Smiles notation : NC@@HC(=O)O.Cl .

Key structural distinctions arise from the positional isomerism of the acetyl group. Unlike Nalpha-acetyl-L-lysine (acetylated at the α-amino group), Nepsilon-acetylation occurs exclusively at the ε-amino group of the lysine side chain. This difference significantly impacts biological activity, as ε-acetylation is critical in post-translational protein modifications, such as histone acetylation .

Physicochemical Properties

Solubility

This compound is highly soluble in water (22.4 mg/mL ) but insoluble in ethanol (EtOH) and dimethyl sulfoxide (DMSO) . The hydrochloride salt enhances aqueous solubility compared to the free base form.

Melting Point

The compound decomposes at 246–258°C , with variations depending on crystallinity and hydration state .

Spectroscopic Data

- ¹H NMR (500 MHz, D₂O) : Peaks at δ 1.38–1.86 ppm (methylene protons), δ 3.17–3.72 ppm (α-proton and ε-acetamido group), and δ 8.04 ppm (amide proton) .

- ¹³C NMR : Carbonyl carbons at δ 176.76 ppm (carboxylic acid) and δ 170.21 ppm (acetamido group) .

- IR (KBr) : Strong absorption bands at 1650 cm⁻¹ (amide C=O stretch) and 1550 cm⁻¹ (N–H bend) .

Propiedades

IUPAC Name |

(2S)-6-acetamido-2-aminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3.ClH/c1-6(11)10-5-3-2-4-7(9)8(12)13;/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVATDGTAFJGJI-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCCC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chemical Synthesis via Selective Acetylation

The most common and straightforward method to prepare Nepsilon-Acetyl-L-lysine Hydrochloride is through the selective acetylation of L-lysine.

- Reaction Scheme : L-lysine is reacted with acetic anhydride to acetylate the epsilon amino group selectively.

- Reaction Conditions : This reaction is typically carried out in an aqueous or mixed solvent system under controlled pH conditions, often in the presence of a base such as sodium hydroxide to neutralize the acetic acid formed and to maintain selectivity.

- Selectivity : The epsilon amino group is more nucleophilic and less sterically hindered than the alpha amino group, allowing selective acetylation.

- Isolation : The product is isolated as the hydrochloride salt to enhance stability and solubility.

| Parameter | Typical Condition | Outcome |

|---|---|---|

| Reactants | L-lysine, acetic anhydride | Selective epsilon acetylation |

| Base | Sodium hydroxide or similar | Maintains pH for selectivity |

| Temperature | Room temperature to mild heating | Controls reaction rate |

| Solvent | Water or aqueous buffer | Facilitates solubility |

| Product Isolation | Acidification with HCl | This compound |

This method is scalable and used both in laboratory and industrial settings, with optimization of parameters such as temperature, pH, and reactant ratios to maximize yield and purity.

Protection and Deprotection Strategies Using Carbamate Chemistry

To improve selectivity and yield, protection of other reactive groups in lysine can be employed before acetylation:

- Use of tert-Butyloxycarbonyl (Boc) Protection : The epsilon amino group or the alpha amino group can be temporarily protected using Boc groups via reagents like tert-butyl-p-nitrophenyl carbonate.

- Reaction Medium : Typically performed in anhydrous organic solvents such as ethyl acetate.

- Base Catalysis : Organic bases like triethylamine or piperidine are used to liberate the amino group from its salt form, enabling selective reaction.

- Deprotection : After acetylation, Boc groups are removed under acidic conditions to yield the desired acetylated lysine derivative.

- Yield : This method achieves yields of approximately 60-65% for the protected intermediates, which are then converted to Nepsilon-Acetyl-L-lysine derivatives upon deprotection and hydrolysis.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Protection of amino group | tert-butyl-p-nitrophenyl carbonate, EtOAc | 60-65 | Selective protection of epsilon NH2 |

| Acetylation | Acetic anhydride or equivalent | - | Targeted acetylation |

| Deprotection | Acidic conditions (e.g., HCl) | - | Removal of Boc groups |

| Hydrolysis (if ester used) | Standard saponification | - | Conversion to free acid form |

This multi-step approach is useful when higher purity and selectivity are required, especially for peptide synthesis applications.

Enzymatic Synthesis Using Aminoacylases

Recent advances have introduced enzymatic methods for the synthesis of Nε-acyl-L-lysine compounds, including this compound:

- Enzymes Used : Specific aminoacylases with Nε-acyl-L-lysine-specific activity have been identified from bacterial and mammalian sources (e.g., Achromobacter pestifer, Pseudomonas species, rat kidney).

- Reaction : These enzymes catalyze the acylation of L-lysine with carboxylic acids or their salts under mild conditions.

- Advantages : High specificity, mild reaction conditions (pH ~8, 37°C), and environmentally friendly.

- Reaction Conditions : Typically carried out in buffered aqueous solutions (e.g., Tris-HCl buffer, pH 8.0).

- Yield and Efficiency : Enzymatic methods can achieve high yields (up to 95% in related Nε-acyl-L-lysines), though reaction times may be longer (up to 2 days). Enzymes used are resistant to substrate inhibition even at high substrate concentrations (up to 900 mM).

- Industrial Potential : This method offers a green alternative to chemical synthesis, especially for large-scale production.

| Parameter | Condition/Enzyme Details | Outcome |

|---|---|---|

| Enzyme | Nε-acyl-L-lysine-specific aminoacylase | High specificity |

| Substrates | L-lysine and acetic acid or salts | Nε-acetylation |

| Buffer | Tris-HCl, pH 8.0 | Optimal enzyme activity |

| Temperature | 37°C | Mild conditions |

| Reaction Time | Up to 48 hours | Complete conversion |

| Yield | Up to 95% (reported for similar compounds) | High efficiency |

This enzymatic approach is still under development but shows promise for selective and sustainable synthesis.

Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL)

For applications requiring site-specific incorporation of acetylated lysine residues into peptides or proteins, advanced synthetic methods are used:

- Native Chemical Ligation (NCL) : Sequential ligation of peptide segments, where one segment contains the Nepsilon-Acetyl-L-lysine residue.

- Peptide Synthesis : The acetylated lysine is incorporated chemically during peptide synthesis, often protected as a thiazolidine or other protective group to allow ligation.

- Purification : High-performance liquid chromatography (HPLC) is used to purify the synthetic peptides.

- Yield : Overall yields for full-length synthetic peptides containing acetyl-lysine are moderate (~7% over multiple steps).

- Applications : This method is primarily used for research into histone modifications and protein acetylation studies.

| Step | Description | Yield (%) | Notes |

|---|---|---|---|

| Peptide segment synthesis | Incorporation of acetyl-lysine residue | - | Protected amino acid derivatives |

| Native chemical ligation | Sequential ligation of peptide fragments | ~7% overall | Multi-step, labor-intensive |

| Purification | RP-HPLC | - | High purity required |

This method is highly specialized and used mainly in biochemical research rather than bulk chemical production.

Summary Table of Preparation Methods

| Method | Key Reagents/Enzymes | Conditions | Yield/Notes | Application |

|---|---|---|---|---|

| Chemical Acetylation | L-lysine, acetic anhydride, NaOH | Aqueous, controlled pH, RT | High, scalable | Bulk synthesis, research |

| Protection/Deprotection | Boc reagents, triethylamine | Organic solvent, acidic deprotection | Moderate (60-65% for intermediates) | Peptide synthesis, selectivity |

| Enzymatic Synthesis | Aminoacylases from bacteria/mammals | Buffer pH 8, 37°C, mild | High (up to 95%), longer time | Green synthesis, industrial scale potential |

| Solid-Phase Peptide Synthesis & NCL | Protected acetyl-lysine peptides | Multi-step, HPLC purification | Moderate (~7% overall) | Protein engineering, biochemical studies |

Análisis De Reacciones Químicas

Types of Reactions: Nepsilon-Acetyl-L-lysine Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The acetyl group can be replaced by other functional groups under specific conditions.

Hydrolysis: The compound can be hydrolyzed to yield L-lysine and acetic acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as hydrochloric acid or other strong acids can facilitate the substitution of the acetyl group.

Hydrolysis: Acidic or basic conditions can promote the hydrolysis of this compound.

Major Products Formed:

Substitution Reactions: Depending on the substituent introduced, various derivatives of L-lysine can be formed.

Hydrolysis: The primary products are L-lysine and acetic acid.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Nepsilon-Acetyl-L-lysine Hydrochloride has diverse applications across several fields of research:

Biochemical Research

- Model Compound for Acetylation Studies : It serves as a model compound to investigate acetylation reactions and their effects on amino acids. Researchers utilize this compound to understand the dynamics and mechanisms of protein acetylation, which is vital for regulating cellular functions .

Protein Acetylation Studies

- Post-Translational Modifications : The compound is extensively used in studies related to protein acetylation, a modification that can alter protein interactions and stability. This is particularly relevant in understanding diseases such as cancer and neurodegenerative disorders, where dysregulation of acetylation patterns is often observed .

Enzyme Activity Enhancement

- Stabilization of Enzymes : Research has demonstrated that Nepsilon-Acetyl-L-lysine can enhance the functional stability and activity of enzymes like α-amylase under acidic conditions. This property positions it as a valuable additive in industrial enzyme applications, improving efficiency in biochemical processes .

Epigenetic Research

- Gene Regulation : The compound's ability to modify histones and other regulatory proteins makes it significant in epigenetic studies. By influencing histone acetylation, it plays a role in gene expression regulation, impacting various biological pathways .

Drug Development

- Therapeutic Potential : Insights gained from research involving Nepsilon-Acetyl-L-lysine contribute to the development of therapeutic strategies targeting acetylation-related diseases. This includes potential applications in cancer therapy and treatments for neurodegenerative conditions .

Case Study 1: Enzyme Activity Enhancement

A study by Joghee et al. (2020) investigated the use of Nepsilon-Acetyl-L-lysine as an additive for α-amylase under acidic conditions. The results indicated significant improvements in enzyme activity and stability, suggesting its potential for use in industrial applications where acidic environments are prevalent .

Case Study 2: Epigenetic Regulation

Research focusing on histone modifications has illustrated how Nepsilon-Acetyl-L-lysine influences gene expression through histone acetylation pathways. This study highlighted its role in modulating transcription factors associated with cancer progression, providing insights into therapeutic targets for drug development .

Mecanismo De Acción

Nepsilon-Acetyl-L-lysine Hydrochloride exerts its effects primarily through the acetylation of proteins. The acetyl group from the compound is transferred to the epsilon amino group of lysine residues in proteins, altering their structure and function. This modification can affect protein-protein interactions, enzyme activity, and gene expression. The molecular targets include histones and other regulatory proteins involved in gene expression .

Comparación Con Compuestos Similares

Structural and Functional Differences

The ε-acetylation distinguishes Nepsilon-Acetyl-L-lysine Hydrochloride from other lysine derivatives. Below is a comparative analysis of key analogues:

Nalpha-Acetyl-L-lysine 4-Nitroanilide Hydrochloride

- Modification: Acetylation on the α-amino group (NH₂-terminal) and conjugation to 4-nitroanilide.

- Applications : Serves as a chromogenic substrate for enzymes like trypsin and proteases, enabling kinetic studies through spectrophotometric detection of released 4-nitroaniline .

- Key Difference : The α-acetylation directs enzymatic cleavage specificity, unlike ε-acetylation, which primarily affects protein-protein or protein-DNA interactions .

Poly-L-lysine Hydrochloride

- Modification: Polymerized L-lysine residues with free ε-amino groups.

- Applications : Enhances cell adhesion to culture surfaces via electrostatic interactions and exhibits antimicrobial properties at high concentrations .

- Key Difference: The polymeric structure and unmodified ε-amino groups confer a strong positive charge, contrasting with the neutralized charge of ε-acetylated lysine .

Nepsilon-Azido-L-lysine Hydrochloride

- Modification: Azido (-N₃) group attached to the ε-amino group.

- Applications : Utilized in click chemistry for bioorthogonal conjugation with alkyne-containing probes (e.g., fluorescent dyes) in live-cell imaging and proteomics .

- Key Difference: The reactive azido group enables covalent bonding, whereas ε-acetylation is non-reactive and serves as a blocking group .

Nepsilon-Boc-L-lysine Methyl Ester Hydrochloride

- Modification: tert-butoxycarbonyl (Boc) protecting group on the ε-amino group and methyl ester on the carboxyl group.

- Applications : Intermediate in solid-phase peptide synthesis; Boc is cleaved under acidic conditions, allowing selective deprotection .

- Key Difference : Designed for temporary protection during synthesis, unlike ε-acetylation, which is typically a permanent modification in biological systems .

Comparative Data Table

Actividad Biológica

Nepsilon-Acetyl-L-lysine Hydrochloride (AcK) is a derivative of the amino acid lysine, characterized by the addition of an acetyl group at the epsilon position of the lysine side chain. This modification plays a significant role in various biological processes, particularly in protein acetylation, which is a crucial post-translational modification (PTM) that affects protein function, stability, and interactions.

1. Co-Translational Modification:

Recent studies have highlighted that N6-acetyl-L-lysine can be incorporated directly into nascent proteins during translation. This process is mediated by lysyl-tRNA synthetase (KARS), which can utilize AcK as a substrate to produce N6-acetyl-L-lysyl-tRNA. This mechanism allows for the acetylation of lysine residues in proteins that are otherwise inaccessible to traditional PTMs, thereby expanding the acetylome—the complete set of acetylated proteins within a cell .

2. Influence on Chromatin Structure:

N6-acetyl-L-lysine is known to influence chromatin dynamics by neutralizing positive charges on histone tails. This alteration can weaken histone-DNA interactions, promoting a more open chromatin structure conducive to transcriptional activation. Studies have shown that acetylated chromatin correlates with increased transcriptional activity, suggesting that AcK plays a pivotal role in gene regulation .

Table 1: Summary of Biological Activities of this compound

Implications for Health and Disease

The biological activity of this compound extends beyond basic biochemistry into potential therapeutic applications. Its role in modulating protein function through acetylation positions it as a target for drug development, particularly in metabolic disorders and cancer, where dysregulated acetylation patterns are often observed.

Case Study: Inhibition of Deacetylases

A study demonstrated that substituting Nε-thioacetyl-lysine for Nε-acetyl-lysine in peptide substrates resulted in potent inhibition of NAD+-dependent protein deacetylases such as SIRT1. This strategy not only elucidates the biological significance of lysine acetylation but also offers a pathway for developing selective inhibitors that could serve as therapeutic agents against diseases linked to aberrant deacetylase activity .

Q & A

What validated analytical methods are recommended for quantifying Nepsilon-Acetyl-L-lysine Hydrochloride in biological matrices?

Basic Research Question

Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection is a widely accepted method. Optimize the mobile phase using a gradient of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (e.g., 95:5 to 60:40 over 20 minutes) on a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) at 1.0 mL/min flow rate. Detection at 210–220 nm ensures sensitivity for acetylated lysine derivatives . For complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode improves specificity. Use deuterated internal standards (e.g., d4-Nepsilon-Acetyl-L-lysine) to correct for matrix effects .

How can researchers address discrepancies in reported acetylation efficiency of this compound across experimental systems?

Advanced Research Question

Answer: Contradictions often arise from differences in reaction conditions or analytical validation. Follow these steps:

Standardize reaction parameters : Control pH (6.5–8.0), temperature (25–37°C), and molar ratios of acetyl-CoA to lysine.

Validate acetylation status : Use immunoblotting with pan-acetyl-lysine antibodies and confirm via LC-MS/MS to distinguish Nepsilon-acetylation from other modifications .

Control for deacetylase activity : Include inhibitors like trichostatin A (TSA) for HDACs or sirtinol for sirtuins in cell-based assays .

Cross-validate with synthetic standards : Compare retention times and fragmentation patterns with commercially synthesized this compound (purity ≥98%) .

What protocols ensure the stability of this compound in long-term storage?

Basic Research Question

Answer:

- Storage conditions : Store lyophilized powder in airtight, light-resistant containers at –20°C. For aqueous solutions (pH 5.0–6.5), add 0.1% sodium azide and store at 4°C for ≤1 week .

- Stability testing : Perform accelerated degradation studies at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor via HPLC for deacetylation products (e.g., free lysine) and validate using NMR for structural integrity .

How does this compound influence protein-protein interaction dynamics in chromatin remodeling complexes?

Advanced Research Question

Answer: Acetylation disrupts electrostatic interactions between lysine residues and DNA/histone complexes. Methodological approaches include:

Surface plasmon resonance (SPR) : Immobilize acetylated histones on sensor chips and measure binding kinetics with chromatin remodelers (e.g., BRG1).

Cryo-EM structural analysis : Resolve acetylated nucleosome structures at ≤3 Å resolution to map acetylation-induced conformational changes .

Functional assays : Use siRNA knockdown of acetyltransferases (e.g., p300/CBP) in HEK293 cells and quantify transcriptional activity via luciferase reporters .

What strategies mitigate batch-to-batch variability in synthesized this compound?

Advanced Research Question

Answer:

- Quality control (QC) protocols :

- Synthetic optimization : Employ solid-phase peptide synthesis (SPPS) with Fmoc-lysine(Ac)-OH building blocks to enhance reproducibility .

How can researchers differentiate Nepsilon-acetylation from other lysine modifications in proteomic studies?

Advanced Research Question

Answer:

Immunoaffinity enrichment : Use anti-acetyl-lysine antibodies (e.g., Cell Signaling Technology #9441) with cross-reactivity validated against synthetic standards .

Mass spectrometry : Apply higher-energy collisional dissociation (HCD) fragmentation to distinguish Nepsilon-acetylation (neutral loss of 42 Da) from methylation or ubiquitination.

Site-directed mutagenesis : Replace lysine residues with arginine in recombinant proteins to confirm modification specificity .

What are the critical parameters for designing in vivo studies on this compound pharmacokinetics?

Basic Research Question

Answer:

- Dosage : Use 50–200 mg/kg body weight in rodent models, administered intravenously or via osmotic pumps for sustained release.

- Bioavailability assessment : Collect plasma samples at 0, 15, 30, 60, 120, and 240 minutes post-administration. Quantify using LC-MS/MS with a lower limit of quantification (LLOQ) ≤10 ng/mL .

- Tissue distribution : Perfuse organs (liver, kidney, brain) and homogenize in 0.1 M PBS containing protease inhibitors. Normalize concentrations to tissue weight .

How does this compound modulate enzyme kinetics in lysine acetyltransferase (KAT) assays?

Advanced Research Question

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.